6-bromo-3,4-dihydronaphthalen-1(2H)-one - 66361-67-9

6-bromo-3,4-dihydronaphthalen-1(2H)-one

Catalog Number: EVT-521502
CAS Number: 66361-67-9
Molecular Formula: C10H9BrO
Molecular Weight: 225.08 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
6-Bromo-3,4-dihydronaphthalen-1(2H)-one is a chemical compound with the molecular formula C10H9BrO . It is used for experimental and research purposes .

Molecular Structure Analysis

The molecular structure of 6-bromo-3,4-dihydronaphthalen-1(2H)-one consists of a naphthalene backbone with a bromine atom attached to the 6th carbon and a ketone functional group on the 1st carbon . The presence of the bromine atom makes this compound a good candidate for further reactions, as bromine is a good leaving group.

Physical And Chemical Properties Analysis

6-Bromo-3,4-dihydronaphthalen-1(2H)-one has a molecular weight of 225.08 g/mol . It is a solid at room temperature and has a melting point of 40-42°C . The compound’s InChI code is 1S/C10H9BrO/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h4-6H,1-3H2 .

Synthesis Analysis
  • One method involves bromination of 3,4-dihydronaphthalen-1(2H)-one using bromine in a suitable solvent [].
    • A more recent and efficient method [] uses 6-bromo-1-tetralone as the starting material.
  • Molecular Structure Analysis
    • (E)-7-Bromo-2-(4-(4-methylpiperazin-1-yl)benzylidene)-3,4-dihydronaphthalen-1(2H)-one []: This derivative, containing a bulky substituent at the 2-position, crystallizes in the triclinic space group P-1.

    • Other Brominated Tetralone Derivatives: Crystal structures of several other brominated 3,4-dihydronaphthalen-1(2H)-one derivatives with varying substituents (methoxy, fluoro, etc.) have been reported [, , , , , , , , , , , , , , , , , , , , , , , , , ]. These structures provide valuable insights into the conformational preferences and intermolecular interactions of these compounds.

    Chemical Reactions Analysis
    • Aldol Condensation: The ketone functionality can participate in aldol condensation reactions, leading to the formation of α,β-unsaturated ketones [].

    • Cross-Coupling Reactions: The bromine atom makes it suitable for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura coupling, allowing for the introduction of aryl or alkenyl groups [].

    Mechanism of Action
    • Retinoic Acid Metabolism Blocking Agent (RAMBA) Activity []: A derivative, 2-(4-aminophenylmethyl)-6-hydroxy-3,4-dihydronaphthalen-1(2H)-one, exhibited inhibitory activity on retinoic acid metabolism, potentially by interfering with retinoic acid-metabolizing enzymes.

    • Protein-Tyrosine Kinase (PTK) Inhibition []: 3,4-dihydro-1-benzoxepin-5(2H)-one derivatives, structurally similar to 6-bromo-3,4-dihydronaphthalen-1(2H)-one, showed inhibitory activity against PTKs, particularly ErbB1 and ErbB2. The presence of a hydroxyl group at the 6-position enhanced this activity.

    Applications
    • Medicinal Chemistry: 6-bromo-3,4-dihydronaphthalen-1(2H)-one serves as a crucial building block in synthesizing diverse biologically active compounds, including potential pharmaceuticals [, , ].

    6-Bromo-2-tetralone

    Compound Description: 6-Bromo-2-tetralone is a key intermediate in organic synthesis. A novel method for its synthesis, utilizing 6-bromo-1-tetralone as a starting material, is described. [] This method boasts high efficiency, yield, and cost-effectiveness. []

    Relevance: This compound is a positional isomer of 6-bromo-3,4-dihydronaphthalen-1(2H)-one, sharing the same molecular formula but differing in the position of the ketone functional group within the tetralin ring system. []

    (E)-7-Bromo-2-(4-(4-methylpiperazin-1-yl)benzylidene)-3,4-dihydronaphthalen-1(2H)-one

    Compound Description: The crystal structure of this compound, with the molecular formula C22H23BrN2O, has been determined using X-ray crystallography. []

    Relevance: This compound features a benzylidene substituent at the C2 position of the tetralone ring system, which differentiates it from 6-bromo-3,4-dihydronaphthalen-1(2H)-one. Additionally, a bromine atom is present at the C7 position instead of C6. []

    (E)-7-Bromo-2-(4-methoxybenzylidene)-3,4-dihydronaphthalen-1(2H)-one

    Compound Description: The crystal structure of this compound (C18H15BrO2) has been elucidated using X-ray crystallography. []

    Relevance: This compound is structurally similar to (E)-7-bromo-2-(4-(4-methylpiperazin-1-yl)benzylidene)-3,4-dihydronaphthalen-1(2H)-one, with a methoxy group replacing the 4-methylpiperazin-1-yl substituent on the benzylidene moiety. It shares the same structural deviations from 6-bromo-3,4-dihydronaphthalen-1(2H)-one, namely the presence of a benzylidene group at C2 and a bromine atom at C7. []

    (E)-7-Bromo-2-(3,5-dimethoxybenzylidene)-3,4-dihydronaphthalen-1(2H)-one

    Compound Description: The crystal structure of this compound (C19H17BrO3) has been determined by X-ray crystallography. []

    Relevance: This compound, similar to the previous two compounds, possesses a benzylidene substituent at the C2 position and a bromine atom at the C7 position instead of C6, distinguishing it from 6-bromo-3,4-dihydronaphthalen-1(2H)-one. [] It differs from the other benzylidene derivatives by having two methoxy groups at the 3 and 5 positions of the phenyl ring within the benzylidene moiety. []

    2-(4-Aminophenylmethyl)-6-hydroxy-3,4-dihydronaphthalen-1(2H)-one

    Compound Description: This compound acts as a retinoic acid metabolism blocking agent (RAMBA), effectively increasing the plasma concentration of retinoic acid in rats. [, ] Its potency is comparable to ketoconazole, a known cytochrome P450 inhibitor. []

    Relevance: This compound shares the core tetralone structure with 6-bromo-3,4-dihydronaphthalen-1(2H)-one. It differs by having a 4-aminophenylmethyl substituent at the C2 position and a hydroxyl group at C6 instead of a bromine atom. [, ]

    6-Methoxy-2-(p-methoxyphenyl)-2-methyl-3,4-dihydronaphthalen-1(2H)-one

    Compound Description: This compound serves as a key intermediate in the multistep synthesis of cis-5,5,10b-trimethyl-4b,5,6,10b,11,12-hexahydrochrysene-2,8-diol (7a). []

    6-Methoxy-2-[(1′-methyl-2′,5′-dioxocyclopentyl)methyl]-3,4-dihydronaphthalen-1(2H)-one

    Compound Description: This compound is a triketone that can undergo various reactions, including O-methyloxime formation, reduction, hydrolysis, and retro-Michael cleavage. [, ]

    Relevance: This compound shares the core structure of 6-bromo-3,4-dihydronaphthalen-1(2H)-one but differs by having a methoxy group at C6 instead of a bromine atom. Additionally, it has a (1′-methyl-2′,5′-dioxocyclopentyl)methyl substituent at the C2 position. [, ]

    6-Methoxy-2-methyl-2-[(1′-methyl-2′,5′-dioxocyclopentyl)methyl]-3,4-dihydronaphthalen-1(2H)-one

    Compound Description: This triketone undergoes a unique base-catalyzed rearrangement to form 7-methoxy-2ξ,10a-dimethyl-3-oxo-1,2,3,9,10,10a-hexahydrophenanthrene-4-acetic acid. []

    Relevance: This compound is structurally similar to 6-methoxy-2-[(1′-methyl-2′,5′-dioxocyclopentyl)methyl]-3,4-dihydronaphthalen-1(2H)-one, with an additional methyl group at the C2 position. It retains the same structural differences from 6-bromo-3,4-dihydronaphthalen-1(2H)-one: a methoxy group at C6 and the (1′-methyl-2′,5′-dioxocyclopentyl)methyl substituent at C2. []

    Properties

    CAS Number

    66361-67-9

    Product Name

    6-bromo-3,4-dihydronaphthalen-1(2H)-one

    IUPAC Name

    6-bromo-3,4-dihydro-2H-naphthalen-1-one

    Molecular Formula

    C10H9BrO

    Molecular Weight

    225.08 g/mol

    InChI

    InChI=1S/C10H9BrO/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h4-6H,1-3H2

    InChI Key

    OSDHOOBPMBLALZ-UHFFFAOYSA-N

    SMILES

    C1CC2=C(C=CC(=C2)Br)C(=O)C1

    Canonical SMILES

    C1CC2=C(C=CC(=C2)Br)C(=O)C1

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.